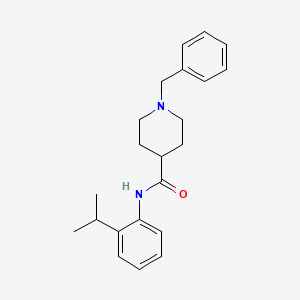![molecular formula C17H12ClNO2 B6111912 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B6111912.png)
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione, also known as DMABI, is a synthetic compound with potential applications in scientific research. It is a member of the indene-1,3-dione family of compounds, which have been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that it may act by inducing apoptosis and inhibiting angiogenesis.
作用機序
The exact mechanism of action of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways involved in cell growth and proliferation. 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has been shown to have antioxidant properties, which may help to protect cells from oxidative stress and damage.
実験室実験の利点と制限
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has been shown to possess a variety of biological activities, making it a versatile compound for studying various disease models. However, there are also limitations to using 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation. Additionally, its toxicity and pharmacokinetic properties have not been fully characterized, which could limit its use in vivo.
将来の方向性
There are several future directions for the study of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could help to improve our understanding of its biological activities and potential therapeutic applications. Another direction is to study its pharmacokinetic properties and toxicity in vivo, which would be necessary for its development as a therapeutic agent. Finally, 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione could be studied in combination with other compounds to determine if it has synergistic effects or can enhance the activity of other therapeutic agents.
合成法
2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione can be synthesized by reacting 4-chlorobenzylamine with indene-1,3-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione as a yellow solid. The purity and yield of 2-{[(4-chlorobenzyl)amino]methylene}-1H-indene-1,3(2H)-dione can be improved by using different solvents and reaction conditions.
特性
IUPAC Name |
2-[(4-chlorophenyl)methyliminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-12-7-5-11(6-8-12)9-19-10-15-16(20)13-3-1-2-4-14(13)17(15)21/h1-8,10,20H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHBPQXHPXEXHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3,5-dimethyl-2-(1H-pyrazol-1-yl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6111839.png)
![2,2-dimethyl-N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B6111850.png)
![3-{1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111854.png)

![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6111868.png)
![2-(4-tert-butylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6111870.png)
![N'-1-adamantyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)urea](/img/structure/B6111878.png)
![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(2-methylphenyl)quinoline](/img/structure/B6111885.png)
![2-phenyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6111893.png)
![N,N-dimethyl-1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B6111926.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B6111927.png)
![2-{[(4-bromophenyl)amino]methylene}-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B6111935.png)
![2-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B6111947.png)